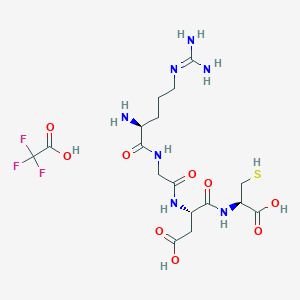

Arg-Gly-Asp-Cys (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Arg-Gly-Asp-Cys (TFA) est un composé peptidique qui sert de motif de liaison de la fibronectine aux molécules d'adhésion cellulaire. Il est connu pour sa capacité à inhiber l'agrégation plaquettaire et la liaison du fibrinogène . Ce composé est largement utilisé dans la recherche scientifique en raison de ses activités biologiques significatives.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'Arg-Gly-Asp-Cys (TFA) implique généralement la synthèse peptidique en phase solide (SPPS) utilisant la chimie Fmoc (9-fluorénylméthoxycarbonyle). Le processus comprend les étapes suivantes :

Couplage : Les acides aminés sont ajoutés séquentiellement à une résine de support solide. Chaque acide aminé est protégé par un groupe Fmoc pour empêcher les réactions indésirables.

Déprotection : Le groupe Fmoc est éliminé à l'aide d'une base, comme la pipéridine, pour exposer le groupe amino pour la prochaine réaction de couplage.

Clivage et déprotection : Le peptide est clivé de la résine et déprotégé à l'aide d'un cocktail de clivage, contenant généralement de l'acide trifluoroacétique (TFA), de l'eau et des agents piégeurs comme le triisopropylsilane (TIPS) pour éviter les réactions secondaires.

Méthodes de production industrielle

La production industrielle de l'Arg-Gly-Asp-Cys (TFA) suit des voies de synthèse similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus est optimisé pour garantir une pureté élevée et une cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'Arg-Gly-Asp-Cys (TFA) subit diverses réactions chimiques, notamment:

Oxydation : Le résidu cystéine peut former des ponts disulfures dans des conditions oxydantes.

Réduction : Les ponts disulfures peuvent être réduits en groupes thiols libres à l'aide d'agents réducteurs comme le dithiothréitol (DTT).

Substitution : Le peptide peut participer à des réactions de substitution, en particulier aux extrémités amino et carboxyle.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou oxydation à l'air.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Divers agents de couplage comme le HATU (1-[bis(diméthylamino)méthylène]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) pour la formation de liaisons peptidiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les dimères liés par des ponts disulfures (oxydation) et les peptides à thiol libre (réduction).

Applications de la recherche scientifique

L'Arg-Gly-Asp-Cys (TFA) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Étudié pour son rôle dans l'adhésion cellulaire, la migration et la cicatrisation des plaies.

Médecine : Exploré pour son potentiel dans le développement de thérapies anti-thrombotiques en raison de sa capacité à inhiber l'agrégation plaquettaire.

Industrie : Utilisé dans le développement de biomatériaux et d'échafaudages de génie tissulaire.

Mécanisme d'action

L'Arg-Gly-Asp-Cys (TFA) exerce ses effets en se liant aux molécules d'adhésion cellulaire, en particulier aux intégrines. Cette interaction inhibe l'agrégation plaquettaire et la liaison du fibrinogène, empêchant ainsi la formation de caillots sanguins . Les cibles moléculaires comprennent les récepteurs intégrine à la surface des cellules, qui jouent un rôle crucial dans l'adhésion cellulaire et les voies de signalisation.

Applications De Recherche Scientifique

Arg-Gly-Asp-Cys (TFA) has a wide range of applications in scientific research :

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cell adhesion, migration, and wound healing.

Medicine: Explored for its potential in developing anti-thrombotic therapies due to its ability to inhibit platelet aggregation.

Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.

Mécanisme D'action

Arg-Gly-Asp-Cys (TFA) exerts its effects by binding to cell adhesion molecules, specifically integrins. This interaction inhibits platelet aggregation and fibrinogen binding, thereby preventing blood clot formation . The molecular targets include integrin receptors on the cell surface, which play a crucial role in cell adhesion and signaling pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

Arg-Gly-Asp-Ser : Un autre peptide avec des propriétés d'adhésion cellulaire similaires.

Gly-Arg-Gly-Asp-Ser : Connu pour son rôle dans l'inhibition de la liaison de la fibronectine aux sites de liaison des plaquettes.

Cyclo(Arg-Gly-Asp-D-Phe-Val) : Un peptide cyclique avec une forte affinité pour les intégrines et un puissant inhibiteur de l'adhésion cellulaire.

Unicité

L'Arg-Gly-Asp-Cys (TFA) est unique en raison de sa séquence spécifique et de sa capacité à former des ponts disulfures, ce qui peut améliorer sa stabilité et son activité biologique. Sa capacité à inhiber l'agrégation plaquettaire et la liaison du fibrinogène la rend particulièrement précieuse dans la recherche médicale et les applications thérapeutiques .

Propriétés

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N7O7S.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29;3-2(4,5)1(6)7/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19);(H,6,7)/t7-,8-,9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFGGKXZCJCXNM-YWUTZLAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28F3N7O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B8176041.png)

![Urea, N-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-N'-[2-(trifluoromethyl)-4-pyridinyl]-](/img/structure/B8176053.png)

![4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline](/img/structure/B8176068.png)